molecular formula C24H19N5O3S2 B14925099 2-[[5-cyano-6-(3-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide

2-[[5-cyano-6-(3-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B14925099
M. Wt: 489.6 g/mol
InChI Key: IWLHANDKWXXWJG-UHFFFAOYSA-N
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Description

2-[[5-cyano-6-(3-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring, a thiazole ring, and several functional groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-cyano-6-(3-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide involves multiple steps, including the formation of the pyrimidine and thiazole rings, followed by their coupling. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as disulfonic acid imidazolium chloroaluminate .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[[5-cyano-6-(3-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents on the pyrimidine or thiazole rings.

Scientific Research Applications

2-[[5-cyano-6-(3-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[[5-cyano-6-(3-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[5-cyano-6-(3-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide is unique due to its combination of a pyrimidine ring and a thiazole ring, along with various functional groups that provide versatility in chemical reactions and potential applications. This distinguishes it from other similar compounds that may lack one or more of these features.

Properties

Molecular Formula

C24H19N5O3S2

Molecular Weight

489.6 g/mol

IUPAC Name

2-[[5-cyano-4-(3-methoxyphenyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C24H19N5O3S2/c1-14-20(15-7-4-3-5-8-15)27-24(34-14)26-19(30)13-33-23-28-21(18(12-25)22(31)29-23)16-9-6-10-17(11-16)32-2/h3-11H,13H2,1-2H3,(H,26,27,30)(H,28,29,31)

InChI Key

IWLHANDKWXXWJG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)CSC2=NC(=C(C(=O)N2)C#N)C3=CC(=CC=C3)OC)C4=CC=CC=C4

Origin of Product

United States

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